4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-11-3-4-14-12-16(9-10-17(14)21)20-18(22)13-5-7-15(19)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJSZCGZRYWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Ethanesulfonyl chloride (CAS: 594-44-5) is employed as the sulfonylation agent, typically in a 1.5–2.0 molar excess relative to the amine.
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Base : Pyridine or triethylamine is used to neutralize HCl generated during the reaction. Pyridine is preferred for its dual role as a base and solvent.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermic side reactions.
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Time : 1–4 hours, with reaction completion monitored via thin-layer chromatography (TLC).
Representative Protocol:
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Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous pyridine (10 mL/g amine).
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Cool to 0°C and add ethanesulfonyl chloride (1.8 equiv) dropwise.
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Stir for 1 hour at 0°C, then warm to room temperature and stir for an additional 3 hours.
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Quench with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane gradient).
Amide Bond Formation with 4-Chlorobenzoyl Chloride
The sulfonylated intermediate undergoes nucleophilic acyl substitution with 4-chlorobenzoyl chloride to form the final amide.
Coupling Strategies
Protocol:
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Dissolve 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in DCM.
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Add 4-chlorobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv).
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Stir at room temperature for 12 hours.
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Wash with aqueous NH4Cl, dry over MgSO4, and purify via column chromatography (ethyl acetate/hexane).
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Coupling Agents : For hindered amines, agents like HATU or EDCI improve efficiency:
Critical Analysis of Methodologies
Sulfonylation Efficiency
Amide Coupling Challenges
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Steric Hindrance : The ethanesulfonyl group reduces amine nucleophilicity, necessitating activated coupling agents for satisfactory yields.
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Purification : Silica gel chromatography is essential to separate unreacted benzoyl chloride and byproducts.
Comparative Data on Synthesis Steps
Mechanistic Insights
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Sulfonylation : Proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on sulfur, followed by (2) HCl elimination.
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Amide Formation : In HATU-mediated coupling, the carboxylic acid is activated as an oxyma ester, facilitating attack by the amine.
Scalability and Industrial Relevance
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Batch Size : Lab-scale syntheses (1–10 g) report consistent yields, but pilot-scale (100 g) trials require optimized mixing and temperature control to maintain efficiency.
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Cost Drivers : Ethanesulfonyl chloride and HATU contribute significantly to material costs, suggesting room for reagent optimization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, yielding amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Material Science: Its unique electronic properties could be explored for the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The ethanesulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the chloro group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogs:
Key Comparisons
Sulfonyl Group Modifications
- Ethanesulfonyl (Target) vs. However, the additional sulfur atom may increase molecular weight and alter metabolic stability compared to the ethanesulfonyl group.
- 4-Methoxybenzenesulfonyl () :
The methoxy group in introduces electron-donating effects, which could improve solubility in polar solvents—a contrast to the electron-withdrawing ethanesulfonyl group in the target compound.
Benzamide Modifications
- 2-Chloro-6-Fluorobenzamide () :
Fluorine’s electronegativity and small atomic radius in may strengthen hydrogen bonding or dipole interactions compared to the 4-chloro substitution in the target compound.
Linker and Substituent Effects
Research Implications and Theoretical Considerations
Electronic and Solubility Profiles
- The ethanesulfonyl group in the target compound likely confers higher polarity than the thiophene or methoxy-substituted analogs, impacting solubility in aqueous media .
- Chlorine substituents in all analogs contribute to lipophilicity, which may enhance membrane permeability but reduce water solubility.
Hydrogen Bonding and Crystal Packing
Such interactions could stabilize the target compound in solid-state applications .
Biological Activity
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound notable for its unique structural features, including a chloro group and a sulfonamide moiety associated with a tetrahydroquinoline ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 378.873 g/mol. The compound's structure allows for various chemical interactions that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.873 g/mol |
| Structure | Structure |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by mimicking substrates in enzymatic reactions. Preliminary studies suggest that this compound may act against various bacterial strains through similar mechanisms.
Anticancer Effects
In vitro studies have shown that the compound may possess anticancer properties. The tetrahydroquinoline structure is often associated with the inhibition of cancer cell proliferation. Specific assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, thereby blocking their activity and disrupting various biochemical pathways. For instance, it has been noted for its potential to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological processes.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfonamide derivatives. The results indicated that compounds with similar structures to this compound showed promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A recent investigation focused on the anticancer potential of tetrahydroquinoline derivatives. This research found that certain derivatives could significantly reduce cell viability in breast cancer cell lines through apoptosis induction .
- Enzyme Inhibition Studies : Kinetic studies assessed the inhibition constants of related compounds against carbonic anhydrase. These studies revealed that compounds closely related to this compound exhibited strong binding affinities .
Q & A
Q. Table 1: Comparative Reactivity of Sulfonamide Derivatives
| Compound | Reaction Rate (k, s) | Catalyst Used |
|---|---|---|
| Ethanesulfonyl derivative (target compound) | 0.45 | Pd(OAc)/Xantphos |
| Propane-1-sulfonyl analog () | 0.32 | CuI/1,10-phenanthroline |
Q. Table 2: Enzyme Inhibition Selectivity
| Enzyme | IC (µM) | Selectivity Index (vs. RORγ) |
|---|---|---|
| PTP1B | 1.2 | 12.5 |
| RORγ | 15.0 | 1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
